4-Amino-2,3-difluoro-5-nitrobenzoic acid
Overview
Description
4-Amino-2,3-difluoro-5-nitrobenzoic acid is a versatile chemical compound with applications in pharmaceutical and research industries . Its unique properties make it an essential building block for the synthesis of various advanced compounds .
Molecular Structure Analysis
The molecular formula of 4-Amino-2,3-difluoro-5-nitrobenzoic acid is C7H4F2N2O4 . Its molecular weight is 218.11 .Chemical Reactions Analysis
4-Amino-2,3-difluoro-5-nitrobenzoic acid could be synthesized by the substitution reaction of 2,3,4-trifluoro-5-nitrobenzoic acid and concentrated ammonium hydroxide (28%), which could be further used to prepare benzimidazole compounds .Physical And Chemical Properties Analysis
The boiling point of 4-Amino-2,3-difluoro-5-nitrobenzoic acid is predicted to be 401.1±45.0 °C . It has a density of 1.751 . It should be stored in a sealed container in a dry room at room temperature .Scientific Research Applications
Determination of D-amino acids
This compound can be used in the determination of D-amino acids . A bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene, has been synthesized from 1,5-difluoro-2,4-dinitrobenzene and l-Ala-NH2. This compound contains a reactive fluorine atom which can be used for the reaction with a mixture of l- and d-amino acids .
Synthesis of dibenz[b,f]oxazepin-11(10H)-ones
2-Fluoro-5-nitrobenzoic acid, a related compound, can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . This is achieved via the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
Cytotoxicity Study
The compound can be used in the cytotoxicity study of synthesized DMT-AgNPs tested on MCF-7 (breast cancer) cell lines .
Nitric Oxide-dependent Mitochondrial Biogenesis
A related compound, DAF-FM (4-Amino-5-Methylamino-2’,7’-Difluorofluorescein), has been used in studies of nitric oxide-dependent mitochondrial biogenesis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is offered as an intermediate for the synthesis of binimetinib , a drug used in cancer treatment, suggesting potential targets could be related to cancer pathways.
Mode of Action
Nitrobenzoic acids are known to participate in various chemical reactions, including nucleophilic substitution and oxidation .
Biochemical Pathways
Given its structural similarity to other nitrobenzoic acids, it may be involved in electron delocalization processes .
Result of Action
As an intermediate in the synthesis of binimetinib, it may contribute to the antineoplastic effects of the final compound .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
properties
IUPAC Name |
4-amino-2,3-difluoro-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O4/c8-4-2(7(12)13)1-3(11(14)15)6(10)5(4)9/h1H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXHOWQPFHXRDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585637 | |
Record name | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3-difluoro-5-nitrobenzoic acid | |
CAS RN |
284030-57-5 | |
Record name | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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